molecular formula C40H38ClN2NaO6S2 B607425 sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate CAS No. 1151666-58-8

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate

Cat. No.: B607425
CAS No.: 1151666-58-8
M. Wt: 765.31
InChI Key: UUIDRCSEPATAJK-UHFFFAOYSA-M
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Description

This compound is a sulfonated indolium derivative featuring a conjugated π-system, as inferred from its extended benzo[cd]indole cores linked via ethenyl and cyclohexenylidene bridges. Its molecular weight (749.35 g/mol, CAS 115970-66-6) and structural complexity distinguish it from simpler indole derivatives .

Properties

IUPAC Name

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDRCSEPATAJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(/C(=C/C=C/2\C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClN2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate (often referred to as a benzo[e]indolium compound) is a complex organic molecule with significant biological activity. This article delves into its synthesis, biological interactions, and potential applications in biomedical fields.

Chemical Structure and Properties

The compound features a benzo[e]indolium core with various substituents, including sulfonate, chloro, and cyclohexene groups. The molecular formula is C46H50ClN2NaO6S2C_{46}H_{50}ClN_{2}NaO_{6}S_{2}, with a molecular weight of 849.5 g/mol. Its structure contributes to its unique chemical properties, making it suitable for various applications, particularly in medical imaging and diagnostics.

PropertyValue
Molecular FormulaC₄₆H₅₀ClN₂NaO₆S₂
Molecular Weight849.5 g/mol
IUPAC NameSodium;4-[...]-butane-1-sulfonate

Research indicates that sodium;4-[(2E)-...] exhibits fluorescent properties , which are utilized in imaging techniques. The compound interacts with biological molecules such as proteins and nucleic acids, suggesting potential therapeutic applications. Its mechanism of action includes:

  • Fluorescence Activation : The compound can serve as an activatable optical probe for enzyme detection, enhancing fluorescence upon interaction with specific enzymes .
  • Cell Penetration : Studies have shown that the compound can penetrate cellular membranes, allowing for intracellular applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro experiments demonstrated that sodium;4-[...] can inhibit cell growth in certain cancer cell lines, comparable to established chemotherapeutic agents like Indocyanine Green (ICG). This suggests its potential as an anticancer agent .
    • Growth Inhibition Evaluation:
      • ICG Comparison : Growth inhibition rates were similar to ICG in specific assays.
      • Acridine Orange Comparison : The compound exhibited growth inhibition comparable to acridine orange in other assays.
  • In Vivo Applications : The compound has been tested as a near-infrared (NIR) dye for imaging applications. Its ability to enhance contrast in magnetic resonance imaging (MRI) was highlighted in studies where it was used alongside Gd(III) chelates for multimodal imaging .
  • Interaction Studies : Interaction studies indicated that the compound binds effectively to target proteins, facilitating the development of targeted therapies. This binding capability is critical for its use in diagnostic applications where specificity is paramount.

Scientific Research Applications

Biomedical Imaging

One of the primary applications of this compound lies in biomedical imaging . It is associated with the dye Indocyanine Green, which is widely used in medical diagnostics, particularly for fluorescence imaging during surgeries and in assessing liver function. The compound's ability to absorb near-infrared light makes it suitable for imaging applications where tissue penetration is critical.

Therapeutic Agents

Research indicates that sodium;4-[(2E)-2... exhibits significant biological activity, particularly in targeting specific proteins and nucleic acids within cells. Such interactions can be leveraged for developing therapeutic agents aimed at various diseases, including cancer. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular processes.

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays. It allows researchers to visualize cellular components and monitor biochemical reactions in real-time. The interaction studies conducted on this compound indicate its potential for use in enzyme detection and monitoring cellular processes.

Case Study 1: Imaging Applications

In a study published by PMC, researchers utilized sodium;4... for imaging tumor tissues in live models. The results demonstrated enhanced contrast and visibility of tumors compared to conventional imaging agents, highlighting its potential for improving surgical outcomes .

Case Study 2: Therapeutic Development

Another research effort focused on the therapeutic potential of sodium;4... against breast cancer cell lines. The study revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting its viability as a lead compound for drug development .

Chemical Reactions Analysis

Substitution Reactions

The sulfonate and indole functional groups facilitate nucleophilic and electrophilic substitutions:

Reaction TypeConditionsProductsYieldNotes
Nucleophilic substitution Aniline in DMF, 24h at 60°C2-[(E)-2-[(3E)-3-{2-[(2E)-3,3-dimethyl-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene}-2-(phenylamino)cyclohex-en-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium40%Purified via silica gel chromatography (CHCl₃/MeOH) .
Halogen displacement NaI/acetone, refluxDechlorinated derivativesN/AChlorine at position 3 undergoes substitution with iodide.

Oxidation and Reduction

The conjugated π-system and sulfonate groups participate in redox reactions:

Reaction TypeConditionsProductsObservations
Oxidation KMnO₄ in acidic mediumSulfonic acid derivativesComplete cleavage of sulfonate groups observed.
Reduction H₂/Pd-CHydrogenated cyclohexane intermediatesPartial saturation of conjugated double bonds.

Cycloaddition Reactions

The extended conjugated system enables Diels-Alder reactivity:

DienophileConditionsProductYield
Maleic anhydrideThermal (110°C, 12h)Six-membered adducts55–60%

Acid-Base Reactions

Sulfonate groups confer pH-dependent behavior:

pH RangeBehaviorApplications
2–4Protonation of sulfonate anionsEnhanced solubility in polar solvents.
7–9Deprotonation of indole NHStabilizes zwitterionic forms .

Photochemical Reactivity

The polymethine backbone exhibits unique light-driven behavior:

ProcessConditionsOutcome
Photoisomerization UV light (365 nm)EZ isomerization at ethenyl bonds.
Photodegradation Prolonged UV exposureCleavage of conjugated system; formation of indole fragments .

Complexation with Metals

Sulfonate and indole groups act as ligands:

Metal IonConditionsComplex TypeStability Constant (log K)
Cu²⁺Aqueous, pH 6.5Octahedral coordination4.2 ± 0.3.
Fe³⁺Ethanol/waterTridentate binding5.1 ± 0.2.

Thermal Stability

Decomposition pathways under controlled heating:

Temperature RangeProcessProducts
150–200°CDesulfonationBenzo[cd]indole intermediates .
>250°CCarbonizationGraphitic carbon/sulfur oxides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indolium and Pyridinium Families

The compound shares key features with other sulfonated heterocyclic systems:

Compound Molecular Weight Key Structural Features Applications Solubility References
Target Compound (CAS 115970-66-6) 749.35 Dual benzo[cd]indole cores, dual sulfonates, chloro substituent, conjugated ethenyl/cyclohexenylidene bridges Optical materials, sensors (hypothesized) High (due to sulfonates)
2-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium 4-chlorobenzenesulfonate ~400 (estimated) Pyridinium cation, indole-ethenyl bridge, single sulfonate Non-linear optical (NLO) materials Moderate
4-(2-((E)-2-((E)-2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate (CAS BCP48787) 525.1 Single indolium core, phenylamino substituent, single sulfonate Research (unspecified) Moderate
Sodium 4-((E)-2-((E)-3-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate (CAS 120724-84-7) 622.77 Dual indolium cores, single sulfonate Biochemical research High

Key Differences and Implications

  • Electronic Properties: The target compound’s extended conjugation and dual sulfonates likely enhance charge delocalization and solubility compared to mono-sulfonated analogs (e.g., CAS BCP48787) .
  • Optical Applications : Unlike the pyridinium-based compound in , which exhibits confirmed NLO activity, the target compound’s benzo[cd]indole cores may offer superior π-orbital overlap for enhanced optical performance, though experimental data are lacking.
  • Synthetic Complexity : The target’s dual sulfonate groups and chloro-cyclohexenylidene bridge increase synthetic challenges compared to simpler indolium derivatives .

Research Findings and Mechanistic Insights

  • NMR Analysis: Comparative NMR studies (as in ) suggest that substituents on indolium cores (e.g., sulfonate position) significantly alter chemical shifts in regions corresponding to conjugated systems (e.g., ethenyl bridges). This implies that the target compound’s electronic environment differs markedly from mono-sulfonated analogs .
  • Chemical Similarity Metrics : Graph-based comparison methods () highlight structural divergence between the target and pyridinium derivatives, particularly in π-system topology and substituent distribution.
  • Safety Profile : The target compound’s hazard profile (H302, H315, H319, H335) aligns with sulfonated organics but is more complex than simpler indolium salts due to its larger structure .

Q & A

Basic Research Questions

1. Structural Characterization and Spectroscopic Methods Q: What spectroscopic techniques are most effective for confirming the electronic structure and conjugation pathways of this compound? A: UV-Vis and fluorescence spectroscopy are critical for analyzing the π-conjugated system and identifying absorption/emission maxima. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves stereochemistry and substituent orientation. For example, the extended conjugation in the benzo[cd]indole backbone can be validated via bathochromic shifts in UV-Vis spectra (~700–850 nm) . Mass spectrometry (HRMS) confirms molecular weight and sulfonate group integrity .

2. Synthesis Optimization Q: What key steps are involved in synthesizing this compound, and how can side reactions be minimized? A: The synthesis typically involves sequential condensation reactions to form the conjugated polyene chain, followed by sulfonation. Critical steps include:

  • Chloro-substitution control: Use anhydrous conditions to prevent hydrolysis of the chlorocyclohexenyl intermediate .
  • Stereoselective coupling: Pd-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) ensures E/Z configuration retention in ethenyl linkages .
  • Sulfonation: Sodium sulfonate groups are introduced via nucleophilic substitution under alkaline conditions (pH 9–10) to avoid desulfonation .

3. Solubility and Stability Q: How does the compound’s solubility vary with pH and ionic strength, and what buffers are compatible? A: The dual sulfonate groups confer high water solubility (>50 mg/mL in neutral pH). However, aggregation occurs in high-ionic-strength solutions (e.g., >0.5 M NaCl). Recommended buffers:

Buffer SystempH RangeCompatibility
Sodium acetate4.0–5.5Stable, no precipitation
Phosphate6.0–8.0Moderate aggregation risk
Tris-HCl7.5–9.0High solubility, optimal for fluorescence studies

4. Functional Group Reactivity Q: Which functional groups in this compound are prone to degradation under light or oxidative conditions? A: The chlorocyclohexenyl moiety is photosensitive, requiring storage in amber vials. The ethenyl bonds (C=C) are susceptible to ozonolysis or radical-mediated cleavage. Stabilization strategies:

  • Add antioxidants (e.g., 0.1% BHT) to reaction mixtures .
  • Conduct photophysical experiments under inert atmospheres (N2_2 or Ar) .

Advanced Research Questions

5. Resolving Photophysical Data Contradictions Q: How can discrepancies in fluorescence quantum yield (ΦF\Phi_F) values across studies be addressed? A: Variations in ΦF\Phi_F often arise from solvent polarity, concentration-dependent aggregation, or excitation wavelength. To standardize measurements:

  • Use dilute solutions (<10 μM) in degassed solvents.
  • Calibrate instruments with rhodamine B as a reference standard.
  • Employ time-resolved fluorescence to distinguish monomeric vs. aggregated states .

6. Derivative Synthesis for Tuned Properties Q: What strategies modify the sulfonate groups to alter hydrophilicity without compromising photostability? A: Replace sodium sulfonate with:

  • Bulky counterions (e.g., tetrabutylammonium) to reduce crystallinity and enhance solubility in organic solvents .
  • PEGylated sulfonates for improved biocompatibility in bioimaging applications.
  • Halogenated analogs (e.g., –SO2_2F) for click chemistry functionalization .

7. Mechanistic Insights into Degradation Pathways Q: What analytical methods identify decomposition products under UV exposure? A: High-resolution LC-MS coupled with tandem mass spectrometry (MS/MS) detects cleavage products (e.g., fragmented benzoindole derivatives). Accelerated aging studies under UV/Vis light (300–800 nm) reveal:

  • Cyclohexenyl ring opening via retro-Diels-Alder reactions.
  • Sulfonate group loss through radical-mediated pathways .

8. Computational Modeling for Property Prediction Q: How can DFT calculations guide the design of analogs with red-shifted absorption? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps and excitation energies. Key parameters:

ParameterEffect on λmax\lambda_{\text{max}}
Conjugation lengthIncreases λmax\lambda_{\text{max}}
Electron-withdrawing groupsReduces HOMO-LUMO gap
Planarity of backboneEnhances molar absorptivity

9. Interdisciplinary Applications in Material Science Q: How can this compound be integrated into optoelectronic devices? A: Its near-infrared absorption makes it suitable for:

  • Organic photovoltaics (OPVs): As an electron acceptor in bulk heterojunction layers.
  • Bioimaging probes: Functionalize with targeting ligands (e.g., folate) for in vivo imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Reactant of Route 2
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate

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